molecular formula C11H9Cl2N3O2 B2855599 N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]propanamide CAS No. 891138-11-7

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]propanamide

Cat. No.: B2855599
CAS No.: 891138-11-7
M. Wt: 286.11
InChI Key: ZYNPSRVFCDAQEK-UHFFFAOYSA-N
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Description

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]propanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]propanamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2,5-dichlorobenzohydrazide with propionic anhydride under reflux conditions to form the desired oxadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the oxadiazole ring into other functional groups.

    Substitution: The dichlorophenyl group allows for nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Oxadiazole derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced oxadiazole derivatives with altered ring structures.

    Substitution: Substituted oxadiazole derivatives with various functional groups replacing chlorine atoms.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. Additionally, its interaction with DNA and proteins can lead to anticancer activity by inducing apoptosis in cancer cells.

Comparison with Similar Compounds

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]propanamide can be compared with other oxadiazole derivatives, such as:

    N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)propionamide: Similar structure but with only one chlorine atom on the phenyl ring.

    N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)propionamide: Similar structure but with chlorine atoms at different positions on the phenyl ring.

    N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)propionamide: Similar structure but with methyl groups instead of chlorine atoms on the phenyl ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N3O2/c1-2-9(17)14-11-16-15-10(18-11)7-5-6(12)3-4-8(7)13/h3-5H,2H2,1H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNPSRVFCDAQEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(O1)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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